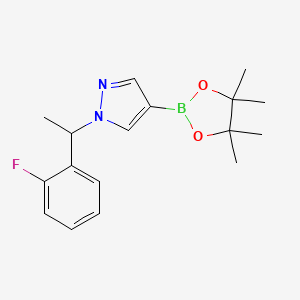
1-(1-(2-Fluorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Übersicht
Beschreibung
1-(1-(2-Fluorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C17H22BFN2O2 and its molecular weight is 316.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(1-(2-Fluorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a 2-fluorophenyl group and a boron-containing moiety that may enhance its biological activity through improved interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in critical pathways such as inflammation and cancer progression. The presence of the fluorine atom and the boron moiety is believed to enhance its affinity for specific receptors.
Antiproliferative Activity
Recent studies have indicated that derivatives of pyrazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to our target compound have shown IC50 values in the low micromolar range against prostate cancer cell lines (LAPC-4), suggesting potential applications in oncology .
Study 1: Anticancer Activity
In a study evaluating a series of pyrazole derivatives, it was found that the introduction of fluorine at the ortho position relative to the boron group significantly increased antiproliferative activity against LAPC-4 cells. This suggests that our compound may also exhibit similar enhanced activity due to structural similarities .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A | 5.0 | LAPC-4 |
| B | 12.0 | LAPC-4 |
| C | 8.5 | LAPC-4 |
Study 2: Inflammatory Response Modulation
Another study explored the modulation of inflammatory pathways by compounds structurally related to our target. These compounds were shown to inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments are ongoing but initial results suggest low toxicity profiles at therapeutic doses.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the pyrazole ring and substitution patterns significantly influence biological activity. The presence of bulky groups like tetramethyl dioxaborolane enhances solubility and receptor binding affinity .
Eigenschaften
IUPAC Name |
1-[1-(2-fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BFN2O2/c1-12(14-8-6-7-9-15(14)19)21-11-13(10-20-21)18-22-16(2,3)17(4,5)23-18/h6-12H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHRXQXEARAWKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















